Sandostatin LAR Depot
Sandostatin LAR Depot
Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Brand Name:
Vulcanchem
CAS No.:
79517-01-4
VCID:
VC0344500
InChI:
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)
SMILES:
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Molecular Formula:
C49H66N10O10S2
Molecular Weight:
1019.2 g/mol
Sandostatin LAR Depot
CAS No.: 79517-01-4
Peptides
VCID: VC0344500
Molecular Formula: C49H66N10O10S2
Molecular Weight: 1019.2 g/mol
CAS No. | 79517-01-4 |
---|---|
Product Name | Sandostatin LAR Depot |
Molecular Formula | C49H66N10O10S2 |
Molecular Weight | 1019.2 g/mol |
IUPAC Name | acetic acid;10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Standard InChI | InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4) |
Standard InChIKey | DEQANNDTNATYII-OULOTJBUSA-N |
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O |
SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O |
Canonical SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |
Description | Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone. Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury. Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin. |
Related CAS | 79517-01-4 (acetate); 83150-76-9 (free base) |
Sequence | FCFWKTCT |
Synonyms | Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |
Reference | 1: Chandran S, Agarwal A, Llanora GV, Chua MC. Necrotising enterocolitis in a newborn infant treated with octreotide for chylous effusion: is octreotide safe? BMJ Case Rep. 2020 Feb 11;13(2). pii: e232062. doi: 10.1136/bcr-2019-232062. PubMed PMID: 32051156. 2: Tolomeo A, Lopopolo G, Dimiccoli V, Perioli L, Modoni S, Scilimati A. Impact of 68Ga-DOTATOC PET/CT in comparison to 111In-Octreotide SPECT/CT in management of neuro-endocrine tumors: A case report. Medicine (Baltimore). 2020 Feb;99(7):e19162. doi: 10.1097/MD.0000000000019162. PubMed PMID: 32049844. 3: Sharma A, Hariharan S. Octreotide Delaying the Progression of Recurrent IgA Nephropathy After Kidney Transplantation. Transplant Direct. 2019 Dec 24;6(1):e518. doi: 10.1097/TXD.0000000000000963. eCollection 2020 Jan. PubMed PMID: 32047846; PubMed Central PMCID: PMC6964927. 4: Jerram KL. Sialithosis from octreotide. BMJ Support Palliat Care. 2020 Feb 11. pii: bmjspcare-2019-002111. doi: 10.1136/bmjspcare-2019-002111. [Epub ahead of print] PubMed PMID: 32046960. 5: Tshibangu T, Cawthorne C, Serdons K, Pauwels E, Gsell W, Bormans G, Deroose CM, Cleeren F. Automated GMP compliant production of [(18)F]AlF-NOTA-octreotide. EJNMMI Radiopharm Chem. 2020 Jan 29;5(1):4. doi: 10.1186/s41181-019-0084-1. PubMed PMID: 31997090; PubMed Central PMCID: PMC6989705. 6: Tulipano G, Giustina A. Effects of octreotide on autophagy markers and cell viability markers related to metabolic activity in rat pituitary tumor cells. Pituitary. 2020 Jan 29. doi: 10.1007/s11102-020-01028-0. [Epub ahead of print] PubMed PMID: 31997055. 7: Liddy S, Duignan J, Haughey A, Crown J, McNeill G, Killeen R. Olfactory groove meningioma confirmed with octreotide scintigraphy: A case report of an underutilised solution to a common problem. QJM. 2020 Jan 29. pii: hcaa003. doi: 10.1093/qjmed/hcaa003. [Epub ahead of print] PubMed PMID: 31995193. 8: Graillon T, Sanson M, Campello C, Idbaih A, Peyre M, Peyrière H, Basset N, Autran D, Roche C, Kalamarides M, Roche PH, Fuentes S, Tabouret E, Barrie M, Cohen A, Honoré S, Boucekine M, Baumstarck K, Figarella-Branger D, Barlier A, Dufour H, Chinot OL. Everolimus and Octreotide for Patients with Recurrent Meningioma: Results from the Phase II CEVOREM Trial. Clin Cancer Res. 2020 Feb 1;26(3):552-557. doi: 10.1158/1078-0432.CCR-19-2109. Epub 2020 Jan 22. PubMed PMID: 31969329. 9: Loos JA, Negro P, Cumino AC. In vitro anti-echinococcal activity of octreotide: Additive effect of metformin linked to autophagy. Acta Trop. 2019 Dec 20;203:105312. doi: 10.1016/j.actatropica.2019.105312. [Epub ahead of print] PubMed PMID: 31870710. 10: Galliani M, Chicca S, Vitaliano E, Moscaritolo E, Calvaruso L, Iorio F, Paone A. [ADPKD treatment: Tolvaptan and Octreotide]. G Ital Nefrol. 2019 Dec 9;36(6). pii: 2019-vol6. Review. Italian. PubMed PMID: 31830392. |
PubChem Compound | 383413 |
Last Modified | Nov 11 2021 |
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